N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide
Description
N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring a pyridin-2-ylmethyl group at the N-position and a 3-(pyridin-2-yloxy) substituent on the benzoyl ring. For instance, N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is identified as a process-related impurity in drug substances, underscoring the need for rigorous quality control during synthesis .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18(21-13-15-7-1-3-10-19-15)14-6-5-8-16(12-14)23-17-9-2-4-11-20-17/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZSCDQLVBAUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide typically involves the reaction of 3-hydroxybenzamide with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide and pyridine rings.
Reduction: Reduced forms of the benzamide and pyridine rings.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyridine rings.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound’s structural analogs differ primarily in:
- N-substituents : Pyridin-2-ylmethyl vs. other groups (e.g., aryl, heterocyclic).
- Benzamide substituents : 3-(Pyridin-2-yloxy) vs. halogens, alkoxy, or acyl groups.
Table 1: Molecular Properties of Selected Analogs
*Calculated molecular weight based on formula C₁₉H₁₅N₃O₂.
Key Differences and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoroethoxy in ) increase metabolic stability but may reduce solubility. Conversely, methoxy groups (e.g., 5i in ) enhance lipophilicity.
- N-Substituent Diversity : The pyridin-2-ylmethyl group in the target compound offers hydrogen-bonding capabilities, whereas bulkier groups (e.g., bicyclic systems in ) may restrict conformational flexibility.
Biological Activity
N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzamide core with pyridine and pyridyloxy substituents, which may influence its interaction with biological targets. The structural formula can be represented as follows:
This structure is crucial for understanding the compound's mechanism of action and biological activity.
Anticancer Properties
Recent studies have explored the anticancer properties of various benzamide derivatives, including those similar to this compound. For instance, a related compound demonstrated effective inhibitory activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from 1.03 to 2.59 μM . This suggests that this compound may exhibit similar or enhanced anticancer activity.
The mechanism of action for compounds like this compound typically involves the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation and survival. For example, some studies indicate that related compounds can act as inhibitors of c-Met kinase, which is involved in various signaling pathways linked to tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications in the pyridine rings or the benzamide core can significantly alter potency and selectivity against target enzymes. For instance, introducing different substituents on the pyridine rings has been shown to enhance anticancer activity .
Case Studies
- Inhibitory Activity Against Cancer Cell Lines : A study evaluated a series of benzamide derivatives for their ability to inhibit cancer cell proliferation. The most promising derivatives showed significant activity against A549 and MCF-7 cells, with IC50 values indicating potent effects .
- Neuroprotective Effects : Another investigation into related compounds revealed potential neuroprotective effects through modulation of c-Abl activity, highlighting the versatility of pyridine-containing benzamides in targeting various biological pathways .
Data Table: Biological Activity Summary
| Compound Name | Target Cell Lines | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Enzyme inhibition |
| Related Benzamide Derivative | HeLa | 1.15 | c-Met kinase inhibition |
| Related Benzamide Derivative | MCF-7 | 2.59 | c-Met kinase inhibition |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conventional | K₂CO₃, DMF, 80°C, 12h | 65–70 | |
| Microwave-assisted | Pd(OAc)₂, XPhos, 100°C, 15 min | 85–90 | |
| Condensation with EDC/HOBt | DMSO, RT, 20h | 83 |
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Use solvent diffusion (e.g., ethanol/water mixtures) to grow high-quality crystals.
- Data collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL (v.2018/3) for structure solution and refinement, applying full-matrix least-squares methods. Hydrogen atoms are typically positioned geometrically .
Advanced: How can impurities in this compound be analyzed during synthesis?
Methodological Answer:
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Detect masses with ESI+ ionization .
- ¹H/¹³C NMR : Compare spectral peaks to known impurities (e.g., trifluoroethoxy byproducts) .
Q. Table 2: Common Process-Related Impurities
| Impurity Name | Retention Time (min) | m/z (ESI+) | Source |
|---|---|---|---|
| N-(pyridin-2-ylmethyl)-2,5-bis(trifluoroethoxy)benzamide | 12.3 | 489.1 | Side reaction |
| Unreacted aniline intermediates | 8.7 | 215.2 | Incomplete reduction |
Advanced: What computational methods are used to study its molecular interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinase domains). PDB codes (e.g., 3HKC) provide structural templates .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electronic properties and reactivity .
Advanced: How are structure-activity relationships (SAR) evaluated for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents on the pyridine and benzamide moieties (e.g., introduce halogens or methyl groups) .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. IC₅₀ values are calculated via nonlinear regression .
Q. Key Findings :
- The trifluoromethyl group enhances metabolic stability by reducing CYP450-mediated oxidation .
- Pyridylmethoxy substitution improves binding affinity to hydrophobic pockets in kinase targets .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry using coupling constants (e.g., J = 8.5 Hz for aromatic protons) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ = 362.1264 for C₁₉H₁₆N₃O₂).
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and pyridine ring vibrations .
Advanced: How can machine learning optimize reaction yields?
Methodological Answer:
- LabMate.AI : A platform that applies Bayesian optimization to screen reaction parameters (e.g., temperature, catalyst loading) .
- Data input : Train models on historical datasets (e.g., Ugi reactions or C–N couplings) to predict optimal conditions.
Q. Case Study :
- A 20% yield increase was achieved for imidazo[1,2-a]pyridine derivatives by optimizing Pd catalyst ratios via ML .
Advanced: What are the oxidation/reduction pathways of this compound?
Methodological Answer:
- Oxidation : Treat with KMnO₄ in acidic conditions to cleave benzamide bonds, forming carboxylic acids .
- Reduction : Use H₂/Pd-C to reduce pyridine rings to piperidines, altering pharmacokinetic properties .
Stability Note :
The compound is stable under ambient conditions but degrades in strong acidic/basic environments (pH < 2 or > 12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
